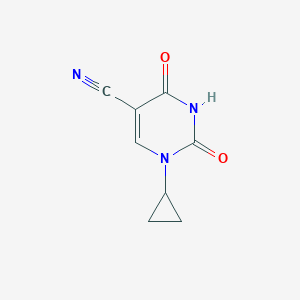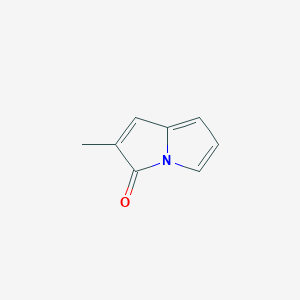
2-Methyl-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3H-pyrrolizin-3-one (MPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a pyrrolizine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-Methyl-3H-pyrrolizin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the JAK/STAT pathway, which is involved in cytokine signaling and immune response. Furthermore, 2-Methyl-3H-pyrrolizin-3-one has been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3H-pyrrolizin-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-3H-pyrrolizin-3-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, 2-Methyl-3H-pyrrolizin-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Methyl-3H-pyrrolizin-3-one can be unstable under certain conditions, which can affect its activity and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-Methyl-3H-pyrrolizin-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3H-pyrrolizin-3-one and to optimize its activity and efficacy.
Métodos De Síntesis
2-Methyl-3H-pyrrolizin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-3H-pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. Another method involves the reaction of 2-methyl-3H-pyrrole with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. Both methods produce 2-Methyl-3H-pyrrolizin-3-one with high yields and purity.
Aplicaciones Científicas De Investigación
2-Methyl-3H-pyrrolizin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB. 2-Methyl-3H-pyrrolizin-3-one has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-viral effects against several viruses, including HIV, HCV, and influenza.
Propiedades
Número CAS |
195614-00-7 |
|---|---|
Nombre del producto |
2-Methyl-3H-pyrrolizin-3-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
Clave InChI |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
SMILES canónico |
CC1=CC2=CC=CN2C1=O |
Sinónimos |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



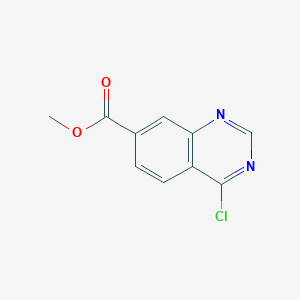

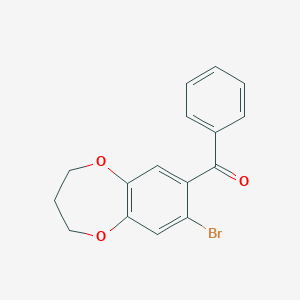
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
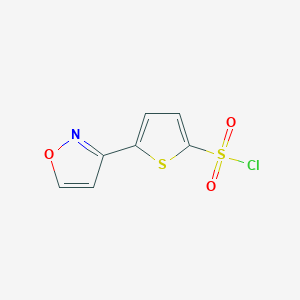
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
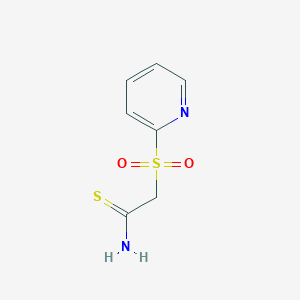
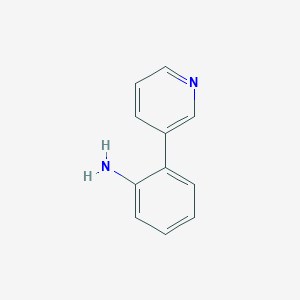
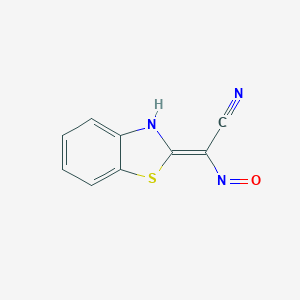
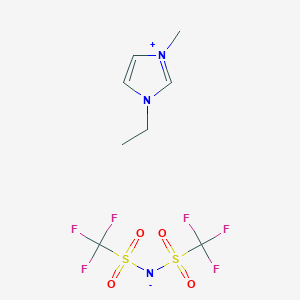
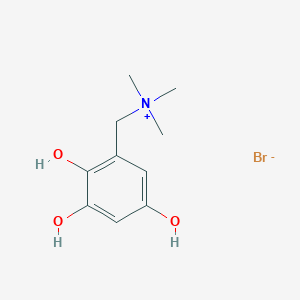
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
